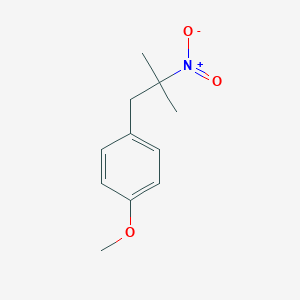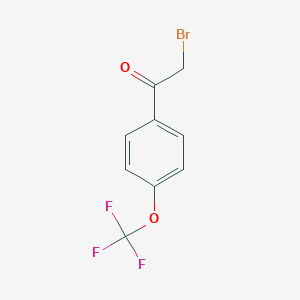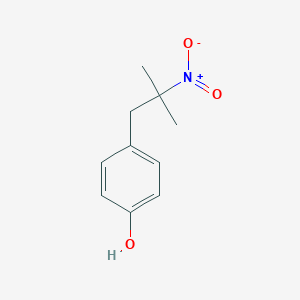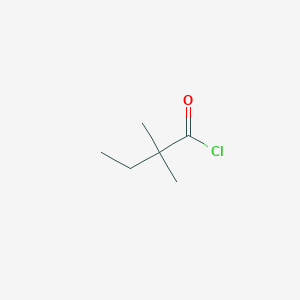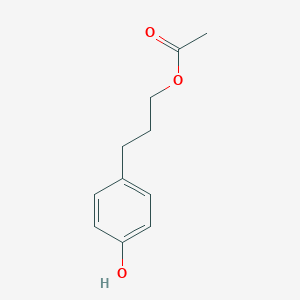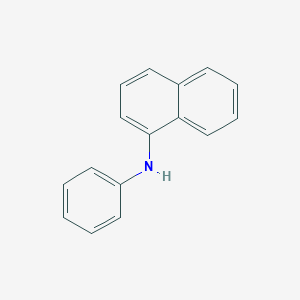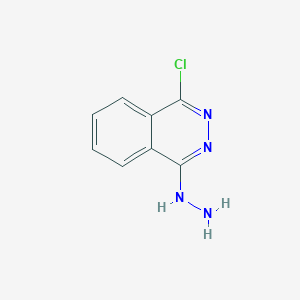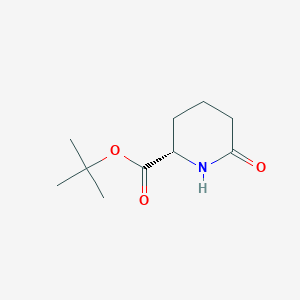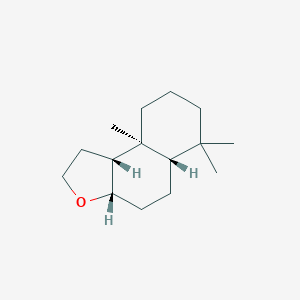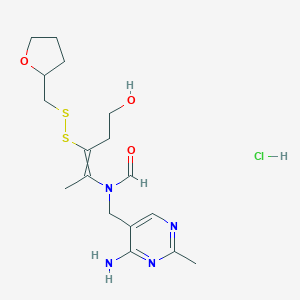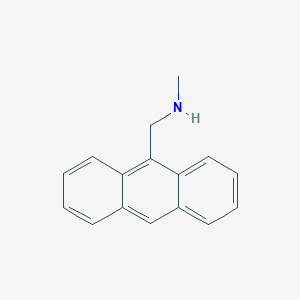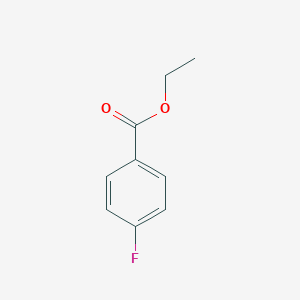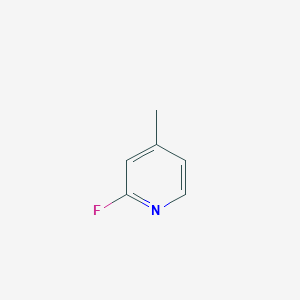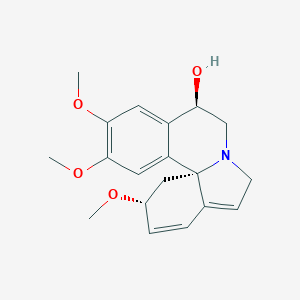
Erythrartine
Overview
Description
Erythrartine is a natural product found in the barks of Erythrina variegata Linn . It is an alkaloid with the molecular formula C19H23NO4 .
Synthesis Analysis
Erythrartine is a chemical analogue of erythrinan alkaloids that have been previously described to promote anxiolytic and/or anticonvulsant effects . The synthesis of erythrartine involves complex chemical reactions, including chiral base desymmetrisation of a meso-imide, N-acyliminium addition, retro-Diels–Alder cycloaddition, and radical cyclisation .
Molecular Structure Analysis
The molecular structure of erythrartine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI string representation of erythrartine is InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16 (21)14-8-17 (23-2)18 (24-3)9-15 (14)19 (12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 .
Physical And Chemical Properties Analysis
Erythrartine is a powder with a molecular weight of 329.4 g/mol . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Central Nervous System (CNS) Activities
Erythrartine has been documented to exhibit a bias towards CNS-related activities. This includes potential therapeutic effects on conditions such as anxiety and epilepsy. For instance, erythrartine has been shown to prevent seizures induced by various chemoconvulsants without affecting locomotor performance or producing sedative effects on animals . This suggests its promise as an anticonvulsant drug.
Antifeedant and Insecticidal Properties
Research has indicated that erythrartine possesses antifeedant and insecticidal activities. These properties are significant for the development of natural pest control agents, offering an eco-friendly alternative to synthetic pesticides .
Cytotoxicity and Cancer Research
While some erythrinan alkaloids, including erythrartine, generally lack cytotoxicity against human cancer cell lines, their structural diversity and complexity make them subjects of interest in cancer research. The exploration of these compounds could lead to the discovery of novel anticancer agents .
Antiprotozoal Effects
Erythrartine has shown potential in antiprotozoal activity. This application is crucial for the development of treatments against protozoan infections, which are a major health concern in various parts of the world .
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant effects of erythrartine are notable for their potential in treating chronic inflammatory diseases and in preventing oxidative stress-related cellular damage .
Antifungal and Antiviral Effects
Erythrartine has also been reported to have antifungal and antiviral effects. These properties are essential for the development of new antifungal and antiviral medications, especially in a time when resistance to existing drugs is increasing .
Safety and Hazards
Future Directions
Mechanism of Action
- Erythrartine is an alkaloid found in the flowering extract of Erythrina verna (also known as Erythrina mulungu). While erythravine and 11α-hydroxy-erythravine (other erythrinan alkaloids from the same plant) have been studied for their anxiolytic and anticonvulsant effects, erythrartine’s anticonvulsant potential remained unexplored .
- Erythrartine interacts with neural pathways involved in seizure control. It prevents seizures induced by various chemoconvulsants (such as pilocarpine, kainic acid, pentylenetetrazol, and picrotoxin) without affecting motor coordination or causing sedation .
Target of Action
Mode of Action
properties
IUPAC Name |
(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCVLZNFFVFTR-AXHNFQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrartine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)
